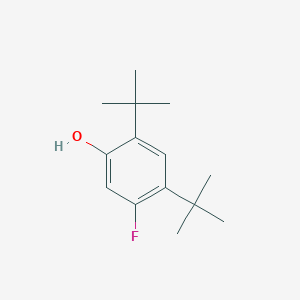
(R)-4-(1-Amino-2-hydroxyethyl)-3-chlorophenol hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-(1-Amino-2-hydroxyethyl)-3-chlorophenol hydrochloride is a chemical compound with the molecular formula C8H12ClNO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Amino-2-hydroxyethyl)-3-chlorophenol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a chlorinated phenol derivative.
Amination: The precursor undergoes an amination reaction, where an amino group is introduced into the molecule.
Chiral Resolution: The resulting compound is then subjected to chiral resolution to obtain the desired enantiomer, ®-4-(1-Amino-2-hydroxyethyl)-3-chlorophenol.
Hydrochloride Formation: Finally, the compound is converted into its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-4-(1-Amino-2-hydroxyethyl)-3-chlorophenol hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
Oxidation: ®-4-(1-Amino-2-hydroxyethyl)-3-chlorophenol hydrochloride can undergo oxidation reactions, where the hydroxyl group is converted into a carbonyl group.
Reduction: The compound can also undergo reduction reactions, where the amino group is reduced to an amine.
Substitution: Substitution reactions involve replacing one functional group with another. For example, the chlorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium iodide (NaI) and silver nitrate (AgNO3) are used for halogen substitution reactions.
Major Products Formed
Oxidation: The major product formed is a ketone or aldehyde derivative.
Reduction: The major product is an amine derivative.
Substitution: The major products depend on the substituent introduced, such as halogenated derivatives.
科学研究应用
®-4-(1-Amino-2-hydroxyethyl)-3-chlorophenol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ®-4-(1-Amino-2-hydroxyethyl)-3-chlorophenol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- ®-3-(1-Amino-2-hydroxyethyl)phenol hydrochloride
- ®-2-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride
- ®-Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride
Uniqueness
®-4-(1-Amino-2-hydroxyethyl)-3-chlorophenol hydrochloride is unique due to the presence of the chlorine atom at the 3-position, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications.
属性
分子式 |
C8H10ClNO2 |
|---|---|
分子量 |
187.62 g/mol |
IUPAC 名称 |
4-[(1R)-1-amino-2-hydroxyethyl]-3-chlorophenol |
InChI |
InChI=1S/C8H10ClNO2/c9-7-3-5(12)1-2-6(7)8(10)4-11/h1-3,8,11-12H,4,10H2/t8-/m0/s1 |
InChI 键 |
YMYNFWFRFCTWEX-QMMMGPOBSA-N |
手性 SMILES |
C1=CC(=C(C=C1O)Cl)[C@H](CO)N |
规范 SMILES |
C1=CC(=C(C=C1O)Cl)C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


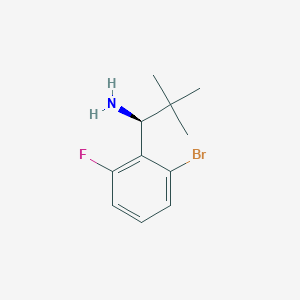

![5-(3,4-Dimethoxybenzyl)-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]isoquinoline](/img/structure/B13044961.png)
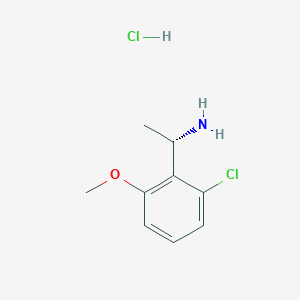
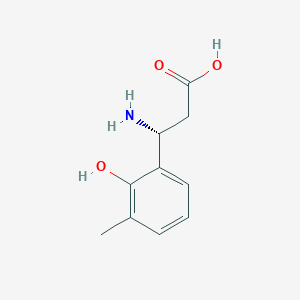
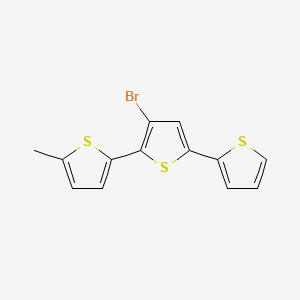
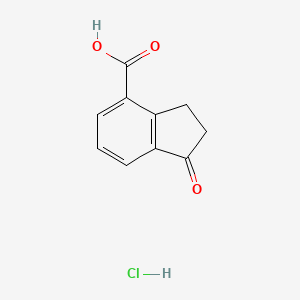
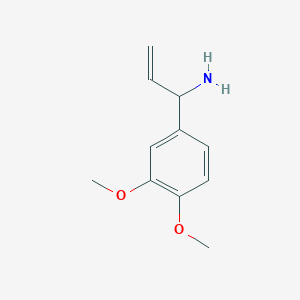

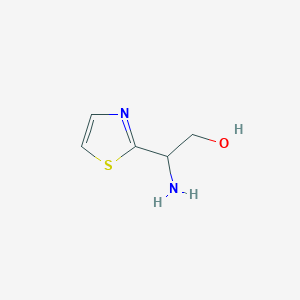

![Tert-butyl3-amino-6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate hcl](/img/structure/B13045031.png)
![4-((Tert-butoxycarbonyl)amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-4-carboxylic acid](/img/structure/B13045035.png)
